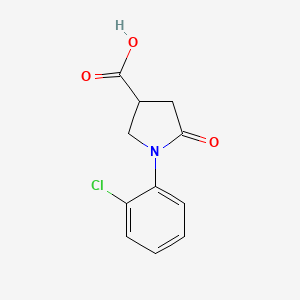

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 91349-19-8) is a pyrrolidinone derivative with the molecular formula C₁₁H₁₀ClNO₃ and a molecular weight of 239.66 g/mol . The compound features a 5-oxopyrrolidine core substituted with a 2-chlorophenyl group at position 1 and a carboxylic acid moiety at position 2. Its structure has been confirmed via X-ray crystallography in related derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, which adopts a planar conformation with intermolecular hydrogen bonding stabilizing the crystal lattice .

This compound serves as a precursor for synthesizing derivatives with enhanced bioactivity, particularly in antioxidant and antimicrobial applications. For example, derivatives bearing heterocyclic moieties (e.g., oxadiazoles, triazoles) exhibit potent radical scavenging properties .

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRKQWGKXZJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387432 | |

| Record name | 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91349-19-8 | |

| Record name | 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as synthetic auxins, have been studied for their effects on herbicide-induced responses in plants. These compounds interact with their targets, leading to metabolic disruption and inhibition of plant growth. Pretreatment with synthetic auxins has been shown to partially improve the growth of herbicide-treated plants.

Biological Activity

1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid group and a chlorophenyl substituent, which contributes to its biological activity. Its molecular formula is CHClNO.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It targets beta-lactamase enzymes, particularly in Escherichia coli, which are crucial for antibiotic resistance .

- GABA Receptor Antagonism : The compound has been suggested to act as a GABA-receptor antagonist, which may influence neurotransmission .

- Histamine-N-methyl Transferase Inhibition : This action may contribute to anti-inflammatory effects .

Pharmacological Activities

Recent studies have highlighted various pharmacological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties against multidrug-resistant Gram-positive pathogens. The following table summarizes the antimicrobial activity observed in recent studies:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| 1a | Staphylococcus aureus | 8 µg/mL | Moderate |

| 24b | Enterococcus faecalis | 16 µg/mL | Moderate |

| 14 | Clostridium difficile | 32 µg/mL | Moderate |

| 15 | Candida auris | 16 µg/mL | High |

These results suggest that structural modifications can enhance the antimicrobial efficacy of this class of compounds .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells showed varying degrees of cytotoxicity among different derivatives. The following table summarizes the anticancer activity:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 18 | 10 | >10 |

| 21 | 5 | >20 |

| 22 | 15 | >5 |

Compounds with lower IC50 values indicate higher potency against cancer cells compared to non-cancerous cells .

Study on Antimicrobial Resistance

A study explored the efficacy of various derivatives against multidrug-resistant strains. It was found that certain derivatives exhibited significant activity against vancomycin-intermediate S. aureus, suggesting potential for development as new antimicrobial agents .

Neuropharmacological Potential

Preliminary investigations into neuropharmacological applications have shown that similar compounds possess anti-inflammatory and neuroprotective effects, indicating that this compound may also have therapeutic potential in treating neurodegenerative diseases .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through various chemical pathways that involve the modification of pyrrolidine derivatives. The general synthetic route includes:

- Starting Materials : Typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine derivatives.

- Reagents : Commonly used reagents include bases like triethylamine and solvents such as dichloromethane.

- Yield Optimization : Reaction conditions are adjusted to maximize yield and purity, often involving purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has demonstrated that 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibits significant antimicrobial activity against various pathogens. Notably:

- Gram-positive Bacteria : The compound has shown effectiveness against multidrug-resistant strains, including Staphylococcus aureus and Enterococcus faecalis. In vitro studies indicate that its structure influences the degree of activity, with certain derivatives displaying enhanced potency compared to the parent compound .

- Fungal Infections : It also exhibits antifungal properties against Candida species and other resistant fungal pathogens. The mechanism appears to involve disruption of cell wall synthesis and increased membrane permeability .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Studies have utilized assays such as DPPH radical scavenging to evaluate its ability to neutralize free radicals:

- Comparative Analysis : Certain derivatives have been reported to possess antioxidant activities greater than that of ascorbic acid, suggesting their potential use in formulations aimed at oxidative stress reduction .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound derivatives:

- Cell Viability Studies : In vitro tests using A549 lung cancer cells indicate that specific modifications to the compound significantly reduce cell viability. For instance, derivatives with additional chloro or hydroxyl groups showed enhanced cytotoxicity, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid moiety undergoes nucleophilic acyl substitution reactions.

Mechanistic Insight : The acid group reacts via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol or hydrazine .

Electrophilic Aromatic Substitution

The chlorophenyl group directs further substitution, though steric and electronic effects modulate reactivity.

Regiochemical Note : Nitration occurs preferentially at the 3-position of the phenyl ring due to steric hindrance from the pyrrolidinone substituent .

Reductive Functionalization

The pyrrolidinone ring and carboxylic acid group participate in reduction pathways.

Limitation : Direct reduction of the pyrrolidinone carbonyl is sterically hindered by the adjacent substituents.

Cyclocondensation Reactions

The hydrazide derivative serves as a precursor for heterocycle synthesis.

Application : These heterocycles exhibit enhanced antioxidant and antimicrobial properties compared to the parent compound .

Salt and Complex Formation

The carboxylic acid group forms salts with inorganic and organic bases.

Stability : Salts show improved aqueous solubility, facilitating formulation for biological testing .

Comparative Reactivity of Structural Analogs

The 2-chlorophenyl substituent influences reactivity compared to other derivatives:

Electronic Effects : The electron-withdrawing chlorine atom deactivates the phenyl ring but directs substituents to meta/para positions .

Comparison with Similar Compounds

Antioxidant Activity

Notable Findings:

Preparation Methods

Cyclization and Initial Formation of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

The core 5-oxopyrrolidine-3-carboxylic acid scaffold is often synthesized via cyclization reactions involving succinic anhydride and imines or amino acid derivatives. For example, the Castagnoli–Cushman reaction is a well-established method to prepare stereochemically dense 5-oxopyrrolidines by cyclizing succinic anhydride with imines, forming the pyrrolidinone ring system with a carboxylic acid functionality at the 3-position.

- This method has been optimized using directing groups such as 8-aminoquinoline to facilitate Pd-catalyzed C(sp^3)–H arylation, allowing the introduction of aryl groups at specific positions on the pyrrolidine ring, including the 1-position nitrogen substituent.

Esterification and Hydrazide Formation

Starting from the free acid, methyl esters of 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared using standard esterification protocols with methanol and acid catalysts.

The methyl ester intermediate facilitates further derivatization, such as conversion to hydrazides by reaction with hydrazine hydrate in refluxing isopropanol.

These hydrazide derivatives serve as key intermediates for synthesizing various heterocyclic derivatives and analogs with potential biological activity.

Condensation and Heterocyclic Ring Formation

Hydrazide intermediates can undergo condensation reactions with various reagents (e.g., urea, carbothioamides) to form heterocyclic rings fused or appended to the pyrrolidinone core.

For example, condensation with urea in propan-2-ol yields benzoxazole derivatives, confirmed by characteristic NMR signals (e.g., NH proton at 12.00 ppm).

Other condensation reactions in acidic or alkaline media produce thiadiazole, triazolone, and triazolethione derivatives, expanding the chemical diversity of the compound class.

One-Pot Multicomponent Synthesis Approaches

Alternative synthetic strategies involve one-pot multicomponent reactions such as Ugi condensation followed by intramolecular cyclization.

For instance, derivatives related to 5-oxopyrrolidine-3-carboxylic acid have been synthesized by reacting aromatic amines, substituted arylacroleins, aromatic acids, and isocyanides in methanol at room temperature, followed by base treatment to induce cyclization.

These methods offer efficient routes to functionalized 5-oxopyrrolidines with diverse aryl substituents, including halogenated phenyl groups.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The Pd-catalyzed C(sp^3)–H arylation method is notable for its regioselectivity and ability to introduce aryl groups directly on the nitrogen-substituted pyrrolidinone ring, providing a versatile tool for synthesizing this compound derivatives.

The choice of directing group and its subsequent removal is critical for obtaining the free acid form without compromising the integrity of the pyrrolidinone ring.

Esterification and hydrazide formation steps are standard and provide versatile intermediates for further functionalization, including heterocyclic ring construction, which may enhance biological activity.

One-pot multicomponent reactions offer a streamlined alternative to multi-step syntheses, with the potential for structural diversity and improved yields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-chloroaniline derivatives with itaconic acid under reflux in aqueous or acidic media. For example, analogous synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using sulfuric acid as a catalyst . Key variables include temperature (80–100°C), solvent polarity, and catalyst type. Yield optimization requires monitoring via HPLC or LC-MS to detect intermediates like 4-acetyl-pyrrolidin-2-one derivatives. Purity is assessed using NMR (¹H/¹³C) and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed using a Bruker D8 VENTURE diffractometer. Data refinement uses SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography. Key parameters include R-factor convergence (< 0.05) and thermal displacement validation. For accuracy, compare bond lengths and angles with analogous pyrrolidine-carboxylic acid structures in the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The carboxylic proton (COOH) typically appears as a broad singlet at δ 10–12 ppm. Aromatic protons (2-chlorophenyl) resonate as multiplets at δ 7.2–7.8 ppm .

- FT-IR : Confirm the lactam (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functional groups .

- MS (ESI+) : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₀ClNO₃: 239.02 g/mol). Fragmentation patterns include loss of CO₂ (44 Da) and Cl (35.5 Da) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electronic properties (HOMO-LUMO gap, dipole moment) to predict reactivity. Molecular docking (AutoDock Vina) against targets like neutrophil elastase or chemokine receptors (e.g., CXCR4) assesses binding affinity. Validate models using co-crystallized ligand data from the Protein Data Bank (PDB). For example, analogs of 5-oxopyrrolidine-3-carboxylic acid show inhibitory activity against human neutrophil elastase (Ki < 10 µM) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme source). Standardize protocols:

- Use recombinant enzymes (e.g., PYCR1) with activity validated via UV-Vis kinetics.

- Perform dose-response curves (IC₅₀) in triplicate, accounting for solvent effects (DMSO ≤ 1% v/v).

- Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

- Methodological Answer : Byproducts like regioisomers (e.g., 1-(3-chlorophenyl) derivatives) form due to incomplete regioselectivity. Mitigation strategies:

- Optimize reaction time and stoichiometry via Design of Experiments (DoE).

- Employ chiral HPLC (Chiralpak IA column) to separate enantiomers.

- Use preparative TLC or column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. What are the challenges in correlating in vitro antioxidant activity with in vivo efficacy for this compound?

- Methodological Answer : While in vitro assays (e.g., DPPH radical scavenging) may show IC₅₀ values < 50 µM, bioavailability issues (e.g., poor permeability, metabolic instability) limit in vivo translation. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.